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SU11752 Key Technical Data

The table below summarizes the quantitative data and key characteristics of SU11752 from the scientific

literature.
Parameter Description / Value
CAS Number 688036-19-3 [1]
Molecular Formula C26H27N30sS [1]
Molecular Weight 493.575 g/mol [1]
Primary Target DNA-dependent protein kinase (DNA-PK) [2]
Mechanism of Competes with ATP for binding to DNA-PK [2]
Action
Primary Biological Inhibits DNA double-strand break (DSB) repair; sensitizes cells to ionizing
Effect radiation [2]

Potency (DNA-PK) Equally potent as wortmannin in inhibiting DNA-PK [2]

Selectivity >500-fold more selective for DNA-PK over PI3K p110y [2]
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Parameter Description / Value

Cellular Outcome 5-fold sensitization to ionizing radiation at DNA repair-inhibiting concentrations
[2]

Specificity Note At effective concentrations, does not inhibit ATM kinase activity or disrupt

normal cell cycle progression [2]

Experimental Context & Protocol Insights

The foundational study on SU11752 characterized its activity through a multi-step process. The diagram

below outlines the key experimental workflow and findings from this research.
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Based on the published research, here are the core methodologies used to establish SU11752's activity:

¢ Key In Vitro Experiment: The potency and selectivity of SU11752 were determined by testing its
ability to inhibit DNA-PK activity compared to other kinases, notably PI3K p110y. The results showed
SU11752 was equally potent against DNA-PK as the known inhibitor wortmannin but required a 500-
fold higher concentration to inhibit PI3K p110y, demonstrating its selectivity [2].
¢ Mechanism of Action Elucidation: The study used inhibition kinetics and a direct ATP binding
assay to determine that SU11752 functions by competing with ATP for binding to DNA-PK [2].
¢ Key Cellular Experiments: The functional impact was assessed by measuring:
o Inhibition of DNA double-strand break repair in cells.
o Sensitization to ionizing radiation, quantified by a 5-fold increase in radiosensitization.
o Specificity checks confirming that at effective concentrations, SU11752 did not inhibit the
related kinase ATM and allowed for normal cell cycle progression [2].

Troubleshooting Guide & FAQs

Since detailed protocols for SU11752 are scarce, the following guidance is based on general principles for

working with early-stage research compounds and information from the foundational paper.
Frequently Asked Questions

¢ Q1: What is the chemical class of SU11752?

o A: SU11752 is a three-substituted indolin-2-one [2]. Patent literature also describes it as a
carbazole benzamide compound [3].

e (Q2: Has SU11752 been tested in clinical trials?

o A: No. The available literature describes SU11752 as a tool compound that "may serve as a

starting point for the development of specific DNA-PK inhibitors" [2]. It is not reported in clinical
trials.

Troubleshooting Common Experimental Challenges

e Challenge: Lack of effect or high variability in radiosensitization.

o Potential Cause: The concentration of SU11752 may be insufficient, or the cell line may have
intrinsic factors affecting drug uptake or target expression.
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o Recommendation: Establish a dose-response curve for SU11752 in your specific cell model.
The foundational study used concentrations that inhibited DNA repair without affecting cell cycle
progression [2]. Verify the inhibition of DNA-PK activity in your cells, for example, by monitoring
the reduction of a downstream marker like phosphorylated DNA-PKcs [4].

¢ Challenge: Off-target effects or unexpected cytotoxicity.

o Potential Cause: While SU11752 is selective over PI3K p110y, off-target effects on other
kinases at higher concentrations cannot be ruled out.

o Recommendation: Carefully titrate the inhibitor to the lowest effective dose. The high
selectivity over PI3K (500-fold) is a key feature to leverage [2]. Using a structurally unrelated
DNA-PK inhibitor as a second control can help confirm that the observed effects are indeed due
to DNA-PK inhibition.

Guidance for Further Research

¢ Verify Compound Purity: Source SU11752 from a reputable chemical supplier and confirm its purity
and stability under your storage conditions.

e Consult Broader Field Literature: Given the limited specific data on SU11752, reviewing
methodologies from studies on other, more advanced DNA-PK inhibitors (e.g., LTU28 [5]) can provide
valuable insights into general best practices for evaluating this drug target.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[Online PDF]. Available at: [https://www.smolecule.com/products/b548525#sul11752-experimental-

variability-resolution]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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